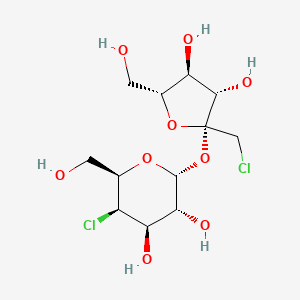
N-(4-butylphenyl)thiourea
Übersicht
Beschreibung
“N-(4-butylphenyl)thiourea” is an organosulfur compound . The IUPAC name for this compound is “N-(4-butylphenyl)thiourea” and its InChI code is "1S/C11H16N2S/c1-2-3-4-9-5-7-10(8-6-9)13-11(12)14/h5-8H,2-4H2,1H3,(H3,12,13,14)" .
Synthesis Analysis
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of “N-(4-butylphenyl)thiourea” was confirmed by spectroanalytical data (NMR, IR and elemental) . The molecular weight of this compound is 208.33 .Chemical Reactions Analysis
Thiourea reacts with alkyl halides and gives isothiouronium salt. On further hydrolysis reaction of this salt results in the formation of thiol and urea .Physical And Chemical Properties Analysis
“N-(4-butylphenyl)thiourea” is a solid substance . The samples were characterized via electrical impedance spectroscopy (EIS) using HIOKI 3532-50 LCR Hi-Tester interfaced to a computer in a frequency range between 50 Hz and 1 MHz .Wissenschaftliche Forschungsanwendungen
Biological Applications
Thiourea and its derivatives, including N-(4-butylphenyl)thiourea, have become a significant focal point within the organic synthesis field for their diverse biological applications . They have been found to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .
Organic Synthesis
Thiourea has a wide range of uses in organic synthesis reactions as intermediates, making it an incredibly versatile compound . It is utilized in many commercial products such as photographic films, dyes, elastomers, plastics, and textiles .
Organocatalysis
Thiourea-based organic molecules, including N-(4-butylphenyl)thiourea, show excellent catalytic activity in various transformations by their unique double H-bonding activation process . Chiral organic molecules having a thiourea backbone are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .
Asymmetric Multicomponent Reactions (AMCRs)
Thiourea-based organocatalysts have been used in asymmetric multicomponent reactions (AMCRs). These one-pot multiple bond-forming reactions under metal-free conditions have tremendous potential in organic and medicinal chemistry considering their synthetic efficiency and eco-friendliness .
Drug Development
The biological properties of thiourea derivatives make them beneficial for researchers, academics, and industry professionals involved in drug development . Their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects make them potential candidates for the development of new drugs .
Green Reaction Conditions
The application of thiourea-based organocatalysts in multicomponent reactions is one of the best combinations for the preparation of complex molecules in minimum steps under green reaction conditions . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.
Wirkmechanismus
Target of Action
N-(4-butylphenyl)thiourea, also known as (4-butylphenyl)thiourea, is an organosulfur compound Thiourea derivatives have been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea inhibits the peroxidase in the thyroid gland and thus inhibits thyroxine production . This suggests that N-(4-butylphenyl)thiourea may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .
Pharmacokinetics
A study on thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also mentioned that these compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .
Result of Action
Given the diverse biological applications of thiourea derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level, potentially including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects .
Safety and Hazards
Zukünftige Richtungen
Efforts have been made to study the pharmacological activities of newly synthesized thiourea derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Eigenschaften
IUPAC Name |
(4-butylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-2-3-4-9-5-7-10(8-6-9)13-11(12)14/h5-8H,2-4H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJUXUZQNIADNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312165 | |
| Record name | N-(4-Butylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)thiourea | |
CAS RN |
65069-56-9 | |
| Record name | N-(4-Butylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65069-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Butylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2-(Diphenylphosphino)phenyl]-4,4-dimethyl-2-oxazoline](/img/structure/B3329929.png)


![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)


